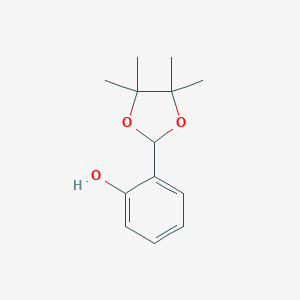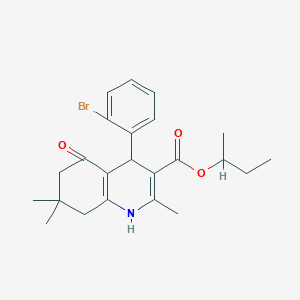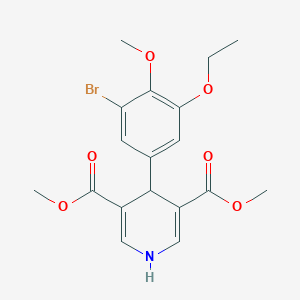
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Characterization
The compound 2-(1,3-dioxolan-2-yl)phenoxymethyloxirane was utilized in anionic polymerization processes, leading to the synthesis of polymers characterized by NMR spectroscopy, size exclusion chromatography, and electrospray mass spectrometry. This highlights its role in the development of novel polymeric materials with potential applications in various industries (Maślińska-Solich et al., 2004).
2. Advanced Material Development
A comprehensive study involving synthesis, crystal structure characterization, and vibrational property analysis was conducted on compounds similar to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. These compounds were analyzed using various spectroscopic methods and theoretical calculations, indicating their potential in developing advanced materials with unique properties (Qing-mei Wu et al., 2021).
Applications in Antioxidant and Radical Scavenging
3. Antioxidant Properties in Oils
Novel phenolic antioxidants structurally related to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol demonstrated high radical scavenging activities and effectively protected oils during storage and frying, suggesting their applicability as food preservatives or in other industries where oxidation is a concern (Catel et al., 2012).
Applications in Fluorescence and Spectroscopy
4. Photophysical Properties in Fluorescent Materials
Derivatives of 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol were synthesized and their photophysical properties were studied. These compounds exhibited unique absorption-emission properties, indicating their potential use in fluorescent materials and sensors (Padalkar et al., 2011).
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-7-5-6-8-10(9)14/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDEDJEAAGWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=CC=C2O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389701.png)
![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389702.png)
![4-(6-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid 2-isopropoxy-ethyl ester](/img/structure/B389704.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B389705.png)


![Ethyl 5-[(2-fluoroanilino)carbonyl]-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B389710.png)
![Methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(methoxymethyl)-4H-pyran-3-carboxylate](/img/structure/B389712.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B389713.png)
![2-Methoxyethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B389715.png)
![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B389717.png)
![3-(4-Ethoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline](/img/structure/B389720.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B389721.png)
